molecular formula C11H10ClNO3 B13343287 Ethyl 5-chloro-2-oxoindoline-1-carboxylate

Ethyl 5-chloro-2-oxoindoline-1-carboxylate

Cat. No.: B13343287
M. Wt: 239.65 g/mol
InChI Key: CISWMYIMMKQBSJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-oxoindoline-1-carboxylate is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 5-position and an ethyl ester group at the 1-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-oxoindoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 5-chloro-2-oxoindoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the suppression of cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxoindoline-1-carboxylate: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    5-Bromo-2-oxoindoline-1-carboxylate: Contains a bromo substituent instead of chloro, which can affect its reactivity and biological activity.

    2-Oxoindoline-1-carboxylate: The parent compound without any halogen substituents, offering different reactivity and applications.

Uniqueness

Ethyl 5-chloro-2-oxoindoline-1-carboxylate is unique due to the presence of the chloro substituent, which enhances its reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 5-chloro-2-oxo-3H-indole-1-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)13-9-4-3-8(12)5-7(9)6-10(13)14/h3-5H,2,6H2,1H3

InChI Key

CISWMYIMMKQBSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CC2=C1C=CC(=C2)Cl

Origin of Product

United States

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